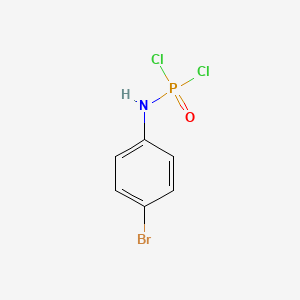![molecular formula C16H10N4O2 B12826259 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole is a complex heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the thermolysis of substituted 4-aryl-3-azidopyridines . This process involves heating the azidopyridine derivatives to induce the formation of the desired indole structure. Another method involves the use of palladium-catalyzed Buchwald-Hartwig arylation followed by an intramolecular Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. For instance, an automated one-pot two-step synthesis method has been developed for related compounds, which could be adapted for the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it may intercalate into DNA, disrupting its structure and function . Additionally, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmane: Another indole derivative with similar biological activities.
Harmine: Known for its ability to intercalate into DNA and inhibit tyrosine kinase.
Harmaline: Exhibits various pharmacological effects, including sedative and antidepressant activities.
Uniqueness
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole is unique due to its specific structural features, such as the nitro group on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and chemical transformations.
Propriétés
Formule moléculaire |
C16H10N4O2 |
|---|---|
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10N4O2/c21-20(22)16-4-2-11(8-18-16)10-1-3-12-13-9-17-6-5-14(13)19-15(12)7-10/h1-9,19H |
Clé InChI |
YQNSDGQVNKHOLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CN=C(C=C3)[N+](=O)[O-])NC4=C2C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



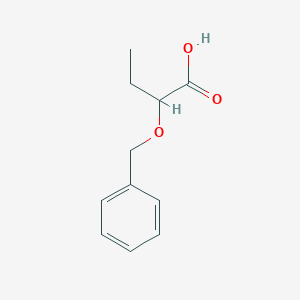
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
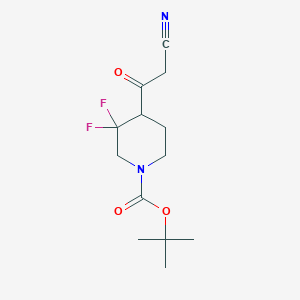
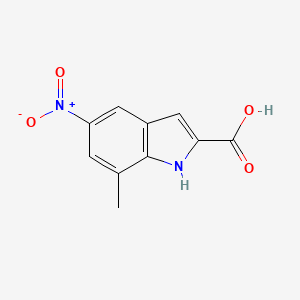
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
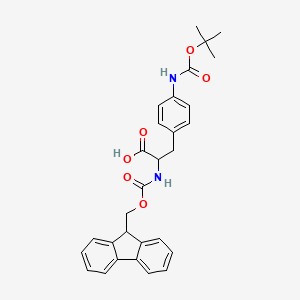

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
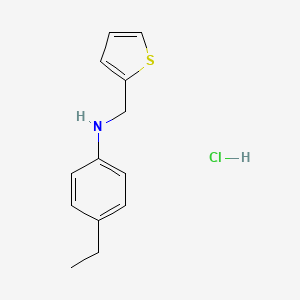
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
